PKC-theta inhibitor

Description

Overview of Protein Kinase C Family and Isoforms

The PKC family in humans consists of at least ten isozymes. researchgate.net These isoforms are categorized into three main subfamilies based on their structural characteristics and the cofactors required for their activation: conventional, novel, and atypical PKCs. wikipedia.orgnih.govpancreapedia.org

PKC-theta as a Novel PKC Isoform

PKC-theta (PKCθ) is a member of the novel PKC subfamily. wikipedia.orgpancreapedia.orgebi.ac.uk Like other novel PKCs, its activation requires diacylglycerol (DAG) and phosphatidylserine (B164497) but is independent of calcium ions. wikipedia.orgebi.ac.uk PKCθ is encoded by the PRKCQ gene. wikipedia.org It is predominantly expressed in hematopoietic cells, with high levels found in T lymphocytes and platelets, and also in skeletal muscle cells. wikipedia.orgmdpi.comresearchgate.netnih.govdrugbank.com

Significance of PKC-theta in Cellular Biology and Disease

PKCθ plays a significant and non-redundant role in various cellular processes, particularly within the immune system. ebi.ac.uknih.gov Its expression is relatively restricted compared to other PKC isoforms, which contributes to its specific functions. mdpi.comportlandpress.com

In T cells, PKCθ is crucial for signal transduction and influences their activation, survival, and growth. wikipedia.orgdrugbank.comnih.govfrontiersin.org Upon T cell activation by antigen-presenting cells, PKCθ uniquely translocates to the immunological synapse (IS), a specialized structure formed at the interface between the T cell and the antigen-presenting cell. ebi.ac.ukwikipedia.orgresearchgate.netdrugbank.comnih.govfrontiersin.org This translocation is instrumental in mediating signals essential for T cell activation. ebi.ac.uknih.govfrontiersin.org PKCθ is involved in activating key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for T cell activation, proliferation, and cytokine production, including interleukin-2 (B1167480) (IL-2). researchgate.netdrugbank.comnih.govfrontiersin.orgresearchgate.netnih.gov

Beyond its role in T cell activation, PKCθ also contributes to T cell survival by upregulating anti-apoptotic proteins like Bcl-xL. nih.govnih.gov Furthermore, PKCθ is involved in the differentiation of T helper subsets, particularly Th2 and Th17 cells, which are implicated in inflammatory responses. nih.govfrontiersin.org

While primarily known for its role in T cells, PKCθ is also expressed in other cell types, including skeletal muscle cells and platelets, where it regulates muscle development and platelet activation, respectively. mdpi.comnih.govfondazionetelethon.it

Dysregulation of PKCθ activity has been increasingly linked to the pathology of various diseases. mdpi.com Its critical role in T cell activation makes it a key player in T cell-mediated inflammatory and autoimmune diseases. nih.govportlandpress.comfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org Additionally, high PKCθ expression has been observed in various cancers, where it is associated with aberrant cell proliferation, migration, and invasion, contributing to tumor aggressiveness, metastasis, and resistance to therapy. mdpi.commdpi.comencyclopedia.pubnih.govnih.govepiaxistherapeutics.com

Rationale for PKC-theta Inhibition as a Therapeutic Strategy

The selective expression of PKCθ in T cells and its critical, non-redundant role in T cell activation and differentiation, particularly in pathways associated with autoimmune and inflammatory responses, make it an attractive therapeutic target. ebi.ac.uknih.govportlandpress.comfrontiersin.orgresearchgate.netnih.govfrontiersin.org Inhibiting PKCθ has the potential to dampen undesired immune responses, such as those seen in autoimmune diseases and chronic inflammation, while potentially preserving beneficial anti-pathogen immunity. portlandpress.comfrontiersin.orgfrontiersin.org

Studies using PKCθ-deficient mice have provided significant evidence supporting this rationale. These mice exhibit defects in T cell activation and are resistant to or show reduced symptoms in various models of autoimmune diseases, including multiple sclerosis (MS), inflammatory bowel disease (IBD), and arthritis. portlandpress.comresearchgate.netresearchgate.netfrontiersin.org PKCθ deficiency also impacts Th2 and Th17-mediated inflammatory responses. nih.govfrontiersin.org

Furthermore, PKCθ's role in promoting the suppressive function of regulatory T cells (Tregs) adds another layer to the therapeutic potential of its inhibition in certain contexts. frontiersin.orgnih.govfrontiersin.org Inhibition of PKCθ has been shown to boost the potential of Tregs to inhibit T cell activation. frontiersin.org

Given the implication of PKCθ in cancer progression and resistance to immunotherapy, targeting PKCθ is also being explored as a potential strategy in oncology. mdpi.comencyclopedia.pubnih.govnih.govepiaxistherapeutics.com Inhibiting nuclear PKCθ has shown potential in overcoming immunotherapy resistance and inhibiting mesenchymal signatures in cancer cells. mdpi.com

The relatively restricted expression profile of PKCθ compared to other PKC isoforms suggests that selective PKCθ inhibition might offer a more targeted therapeutic approach with potentially fewer off-target effects compared to inhibitors that target multiple PKC isoforms. portlandpress.comencyclopedia.pub This has driven significant efforts in academic research and pharmaceutical development to identify potent and selective PKCθ inhibitors. portlandpress.comfrontiersin.orgnih.govfrontiersin.orgencyclopedia.puboup.com

However, challenges remain in developing highly selective inhibitors due to the conserved kinase domain among PKC isoforms. wikipedia.orgfrontiersin.org Research is ongoing to develop inhibitors that specifically target PKCθ, including those that interfere with its unique translocation to the immunological synapse or its nuclear functions, in addition to ATP-competitive inhibitors that block its catalytic activity. frontiersin.orgmdpi.comoup.com

Here are some examples of research findings supporting the rationale for PKC-theta inhibition:

PKCθ-deficient mice showed decreased T cell proliferation and cytokine production in animal models of intestinal inflammatory disease (chronic colitis), suggesting the potential therapeutic use of PKCθ inhibitors for inflammatory disorders. researchgate.netresearchgate.net

Studies in PKCθ-deficient mice demonstrated resistance to or markedly reduced symptoms in models of MS, IBD, arthritis, and asthma, indicating that selective PKCθ inhibition could block T cell-mediated autoimmunity without compromising anti-viral responses. portlandpress.com

A specific PKCθ inhibitory compound, C20, was reported to increase the suppressive function of Tregs from rheumatoid arthritis patients. frontiersin.orgnih.gov

A novel peptide inhibitor (nPKC-θi2) designed to selectively inhibit nuclear translocation of PKCθ, but not its cytoplasmic signaling in healthy T cells, showed potential in overcoming immunotherapy resistance and reducing cancer stem cell signatures in preclinical models. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

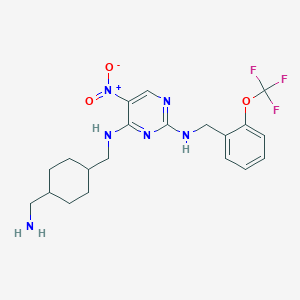

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOWATVSFKRXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Pkc Theta Inhibitors

Molecular and Cellular Mechanisms of PKC-theta Function

PKC-theta is a member of the novel PKC subfamily, characterized by its activation dependence on diacylglycerol (DAG) but not calcium. nih.govnih.govnih.gov Upon T cell activation, PKC-theta translocates to the immunological synapse, a specialized junction formed between a T cell and an antigen-presenting cell (APC). researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.org This translocation is essential for mediating critical TCR signals. frontiersin.org

Role in T-cell Activation and Signal Transduction

PKC-theta is essential for the activation of mature T cells, influencing their proliferation, cytokine production, and differentiation. researchgate.netnih.govlongdom.orgresearchgate.net Its requirement for T cell activation reflects its essential role in inducing signaling pathways that lead to the activation of key transcription factors. researchgate.net Deficiency in PKC-theta results in impaired receptor-induced stimulation of these transcription factors, leading to defective T cell activation and reduced IL-2 production. researchgate.netresearchgate.net

Immunological Synapse Formation and Localization

A unique feature of PKC-theta is its highly selective translocation to the central region of the immunological synapse (IS) upon antigen stimulation. researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.orguniprot.org This localization is crucial for its proper signaling functions. researchgate.netfrontiersin.org The formation of the IS is an active process involving the reorganization of the cytoskeleton. frontiersin.org PKC-theta's translocation to the IS is dependent on the engagement of both the TCR and the CD28 coreceptor. frontiersin.orgnih.gov The unique V3 (hinge) domain of PKC-theta, specifically a proline-rich motif within this domain, is essential for its localization at the IS, where it is anchored to the cytoplasmic tail of CD28, potentially involving Lck protein tyrosine kinase as an intermediate. frontiersin.orguniprot.org This association with CD28 is not only essential for IS localization but also for PKC-theta-mediated activation of downstream signaling pathways. frontiersin.orguniprot.org

Downstream Signaling Pathways

Upon translocation to the immunological synapse, PKC-theta integrates various signaling cascades that lead to the activation of important transcription factors. mdpi.comopastpublishers.com These transcription factors are critical for T cell activation, proliferation, and differentiation. longdom.orgfrontiersin.org

NF-κB Activation

PKC-theta plays a central role in the activation of the nuclear factor-kappa B (NF-κB) pathway in T cells following TCR/CD28 costimulation. researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.orguniprot.orgbiolegend.comfrontiersin.orgnih.gov In resting T cells, NF-κB is sequestered in the cytoplasm by IκB. frontiersin.org Upon TCR/CD28 activation, PKC-theta phosphorylates CARMA1 (also known as CARD11), a key scaffolding protein. researchgate.netnih.govnih.govfrontiersin.org This phosphorylation leads to the recruitment of BCL10 and MALT1, forming the CBM complex, which is instrumental in activating the IκB kinase (IKK) complex. researchgate.netnih.govfrontiersin.orgnih.gov The IKK complex, particularly IKKβ, phosphorylates IκB, marking it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription. longdom.orgfrontiersin.orgnih.gov Studies using PKC-theta-deficient mice have shown impaired degradation of IκBα upon TCR stimulation, supporting the model that PKC-theta regulates NF-κB activity through its effect on IKK-IκBα. longdom.orgfrontiersin.org

NFAT Activation

PKC-theta is also involved in the activation of the nuclear factor of activated T cells (NFAT). researchgate.netnih.govlongdom.orgresearchgate.netopastpublishers.comfrontiersin.orgresearchgate.netplos.orguniprot.orgbiolegend.com While early studies in PKC-theta-deficient T cells did not always show substantial defects in NFAT activation, more recent research indicates that PKC-theta enhances NFAT activation, potentially by stimulating calcium influx. nih.govnih.gov TCR-induced calcium influx and subsequent NFAT activation were found to be defective in T cells from PKC-theta-deficient mice. nih.govnih.gov Activated NFAT translocates to the nucleus and cooperates with other transcription factors, such as AP-1, to induce gene expression, including that of IL-2. nih.govfrontiersin.orgnih.gov

AP-1 Activation

The activator protein-1 (AP-1) is another critical transcription factor regulated by PKC-theta in T cells. researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.orguniprot.orgfrontiersin.org PKC-theta contributes to AP-1 activation, which is dependent on several mitogen-activated protein (MAP) kinases, including JNK and ERK. nih.govnih.govfrontiersin.org While some studies initially reported intact MAP kinase activation in PKC-theta-deficient T cells, others have shown impaired ERK and JNK activation in response to specific antigen stimulation. nih.gov PKC-theta has been reported to be the only PKC isoform capable of regulating AP-1 enhancer activation in a Ras-dependent manner. frontiersin.org AP-1 collaborates with NFAT to promote the transcription of genes essential for T cell activation, such as IL-2. nih.govfrontiersin.orgnih.gov

Research Findings:

Studies using PKC-theta-deficient mice (Prkcq-/-) have provided significant insights into the role of PKC-theta in T cell function. These mice exhibit defects in T cell activation, proliferation, cytokine production (including IL-2), and differentiation into inflammatory effector cells like Th2 and Th17 cells. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netuniprot.org Conversely, differentiation into regulatory T cells (Tregs) may be enhanced in the absence of PKC-theta. frontiersin.org PKC-theta deficiency has been shown to confer resistance to the development of certain autoimmune diseases and impair alloimmune responses. nih.govmdpi.comresearchgate.netfrontiersin.org

PKC-theta's interaction with CD28 via its V3 domain has been shown to be essential for its downstream signaling functions and the differentiation of Th2 and Th17 cells. frontiersin.orguniprot.org Interference with the formation of the PKC-theta-Lck-CD28 complex is being explored as a basis for developing novel allosteric PKC-theta inhibitors. frontiersin.org

Data Table Example (Illustrative, based on search findings):

| Signaling Pathway | PKC-theta Dependence in T Cells | Key Downstream Effectors | Impact of PKC-theta Deficiency | Relevant Citations |

| NF-κB Activation | Essential for TCR/CD28-induced activation | CARMA1, BCL10, MALT1, IKKβ | Impaired IκB degradation, reduced NF-κB nuclear translocation | researchgate.netlongdom.orgfrontiersin.orgnih.govfrontiersin.orgnih.gov |

| NFAT Activation | Contributes to activation, potentially via Ca2+ influx | Calcineurin | Defective Ca2+ influx and NFAT activation observed in some studies | researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net |

| AP-1 Activation | Essential for TCR/CD28-induced activation | JNK, ERK | Impaired MAP kinase activation observed in some studies | researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org |

| IL-2 Production | Essential | NFAT, AP-1, NF-κB | Reduced IL-2 production | researchgate.netnih.govresearchgate.netnih.govresearchgate.netbiolegend.com |

| Th2/Th17 Differentiation | Essential | Defective differentiation | nih.govresearchgate.netfrontiersin.orgnih.govuniprot.org |

Compound Names and PubChem CIDs:

Regulation of T-cell Proliferation, Differentiation, and Survival

PKC-θ is a critical regulator of T cell proliferation, differentiation, and survival. nih.govnih.govresearchgate.netnih.govnih.govfrontiersin.org T cells deficient in PKC-θ exhibit defects in their ability to proliferate and differentiate into inflammatory effector cells. nih.govresearchgate.netnih.govnih.govfrontiersin.org PKC-θ promotes T cell survival by regulating anti-apoptotic proteins like Bcl-xL, a process dependent on NF-κB activation. nih.govnih.govfrontiersin.org Inhibition of PKC-θ can lead to defective T cell activation and aberrant expression of apoptosis-related proteins, contributing to poor T cell survival. nih.govresearchgate.netnih.gov

PKC-θ plays a stronger role in the differentiation of naive T cells into inflammatory Th2 and Th17 cells, while being less critical for Th1 and CTL responses. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org Studies in PKC-θ deficient mice have shown impaired Th2 and Th17 responses. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org

Interleukin-2 (B1167480) Production

PKC-θ is essential for robust Interleukin-2 (IL-2) production in activated T cells. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netacs.org PKC-θ mediates the activation of NF-κB, AP-1, and NFAT, which are critical transcription factors required for the activation of the IL-2 gene. nih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org T cells deficient in PKC-θ exhibit reduced IL-2 production. nih.govnih.govnih.govacs.org Inhibition of PKC-θ downregulates IL-2 production by inhibiting the activation of these transcription factors.

Differential Roles in Effector T cells (Teffs) and Regulatory T cells (Tregs)

PKC-θ exhibits differential roles in effector T cells (Teffs) and regulatory T cells (Tregs). frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgplos.orgnih.govnih.govgrantome.comresearchgate.netresearchgate.net In Teffs, PKC-θ is selectively recruited to the IS and promotes activation and inflammatory responses. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net Conversely, in Tregs, PKC-θ is sequestered away from the IS and mediates a negative feedback on their suppressive function. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govnih.govgrantome.comresearchgate.netresearchgate.net This suggests that PKC-θ inhibition can have a synergistic effect, suppressing pathogenic Teffs while enhancing Treg function. grantome.comnih.gov

Impact on Teff Inflammatory Responses

PKC-θ is crucial for the inflammatory responses mediated by Teffs, particularly Th2 and Th17 cells. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org Inhibition or deficiency of PKC-θ leads to impaired differentiation of naive T cells into inflammatory effector cells. nih.govresearchgate.netnih.govnih.govfrontiersin.org Studies in animal models of inflammatory diseases, such as chronic colitis, have shown that PKC-θ deficiency or inhibition leads to decreased T cell proliferation and cytokine production, suggesting a potential therapeutic approach for inflammatory disorders. researchgate.netresearchgate.net

Impact on Treg Suppressive Function

In contrast to its role in Teffs, PKC-θ inhibits the suppressive function of Tregs. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govnih.govresearchgate.netresearchgate.netaai.org Inhibition of PKC-θ has been shown to significantly boost the potential of Tregs to inhibit T cell activation. frontiersin.orgplos.orgnih.gov This enhancement of Treg function by PKC-θ inhibition has been observed in both murine and human Tregs. plos.orgnih.govgrantome.com PKC-θ inhibition can also protect Tregs from inactivation by inflammatory cytokines like TNF-α and restore the diminished suppressive activity of Tregs from patients with rheumatoid arthritis. nih.govnih.gov

Research findings highlight the differential localization of PKC-θ in Teffs and Tregs at the immunological synapse, which is thought to contribute to their distinct functions. nih.govfrontiersin.orgplos.orgnih.govresearchgate.netresearchgate.net

Here is a summary of the differential impact of PKC-theta inhibition on Teffs and Tregs:

| Cell Type | PKC-theta Localization at IS | Impact of PKC-theta Inhibition | Observed Effects | Relevant Snippets |

| Teffs | Central IS | Inhibitory | Decreased activation, proliferation, differentiation (especially Th2/Th17), survival, inflammatory cytokine production. | nih.govfrontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orggrantome.comresearchgate.netresearchgate.netresearchgate.net |

| Tregs | Sequestered from IS | Enhancing | Increased suppressive function, protection from TNF-α inactivation, restored function in diseased states. | frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govnih.govgrantome.comresearchgate.netresearchgate.netnih.govaai.org |

PKC-theta's Role in Other Immune Cells

While predominantly studied in T cells, there is evidence supporting a role for PKC-θ in other immune cells. nih.govnih.govfrontiersin.org

Natural Killer (NK) Cells

PKC-θ is highly expressed in Natural Killer (NK) cells and is crucial for their cellular responses. nih.govfrontiersin.orgaai.orgnih.govnih.govresearchgate.net PKC-θ forms microclusters at the immunological synapse between NK cells and their target cells, which is important for cytokine production. aai.org NK cells lacking PKC-θ display profound cytokine secretion defects despite normal cytotoxicity. aai.org PKC-θ is implicated in signal transduction and anti-tumoral activity of NK cells elicited by cytokines like IL-12 or IL-15, and is involved in NK cell functional activation mediated by certain killer-activating receptors. nih.govnih.govresearchgate.net The in vivo development of MHC-I-deficient tumors is favored in PKC-θ deficient mice compared to wild-type mice, suggesting a role for PKC-θ in NK cell-mediated anti-tumor immune surveillance. nih.govnih.govresearchgate.net

Here is a table summarizing the role of PKC-theta in NK cells:

| Cell Type | PKC-theta Expression | PKC-theta Localization at IS | Key Functions Dependent on PKC-theta | Impact of PKC-theta Deficiency | Relevant Snippets |

| NK Cells | High | Forms microclusters at IS | Cytokine production (TNF-α, IFN-γ), signal transduction by IL-12/IL-15 and KARs, anti-tumoral activity. | Defective cytokine secretion, favored tumor development in vivo. | nih.govnih.govfrontiersin.orgaai.orgnih.govnih.govresearchgate.net |

Mechanisms of PKC-theta Inhibition

Inhibitors of PKC-theta employ diverse strategies to impede its function, targeting different aspects of its activation and localization. These mechanisms can broadly be categorized based on the specific interaction or process they disrupt.

ATP-Competitive Inhibitors

ATP-competitive inhibitors represent a major class of PKC-theta inhibitors. frontiersin.orgnih.gov These compounds function by binding to the ATP-binding pocket within the catalytic domain of PKC-theta. nih.govpatsnap.com By occupying this site, they prevent ATP from binding, thereby blocking the enzyme's ability to phosphorylate its downstream substrates and effectively inhibiting its kinase activity. ontosight.ainih.govpatsnap.com

Several compounds have been identified as ATP-competitive PKC-theta inhibitors. For instance, sotrastaurin (B1684114) (AEB071) is described as a multi-kinase inhibitor with strong specificity for PKC-theta, as well as PKC-alpha and PKC-beta, at low picomolar concentrations. frontiersin.org EXS4318 and Compound 20 are also reported to bind the ATP pocket, blocking kinase activation. GF 109203X shares this mechanism. Staurosporine (B1682477) is another well-studied PKC inhibitor that binds to the ATP-binding site, blocking kinase activity. patsnap.com

Research findings have characterized the kinetic mechanism of the PKC-theta kinase domain, showing an ordered mechanism where ATP binds to the kinase first. nih.gov Studies involving co-crystallization of PKC-theta with staurosporine have provided atomic resolution insights into the catalytic domain. researchgate.net

Allosteric Inhibitors

Allosteric inhibitors of PKC-theta bind to sites distinct from the ATP-binding pocket, inducing conformational changes that regulate the enzyme's activity. frontiersin.orgnih.govnih.gov This allosteric regulation can affect the transition between the "closed/inactive" and "open/active" states of PKC-theta. frontiersin.orgnih.gov By targeting regulatory regions, allosteric inhibitors can influence the conformational changes required for kinase activation. nih.govnih.gov

Daphnetin is mentioned as an example of an allosteric inhibitor, differing in mechanism from ATP-competitive inhibitors like EXS4318 and Compound 20. The V3 hinge domain of PKC-theta, particularly a proline-rich motif within this domain, has been identified as a potential target for allosteric inhibition. nih.govresearchgate.net Interference with the formation of the PKC-theta-Lck-CD28 complex, which involves the V3 domain, is considered a promising basis for designing allosteric inhibitors. researchgate.netgrantome.com

Inhibitors of PKC-theta Phosphorylation

PKC-theta activity is regulated by phosphorylation at multiple sites. frontiersin.orgnih.govresearchgate.net Inhibitors can target this mechanism by preventing critical phosphorylation events required for activation. For example, phosphorylation at Threonine 538 (T538) in the activation loop is crucial for catalytic activation. frontiersin.orgnih.govresearchgate.net Inhibitors that block T538 phosphorylation can impair PKC-theta activity. frontiersin.orgresearchgate.net

CGX1079 and CGX0471 are examples of inhibitors that impair PKC-theta kinase activity by blocking its phosphorylation at T538. frontiersin.org 4-hydroxy-3-methoxycinnamaldehyde (B191438) (4H3MC) also ablates PKC-theta phosphorylation. frontiersin.org Phosphorylation at Tyrosine 90 (Y90) and Threonine 219 (T219) can regulate PKC-theta membrane translocation. frontiersin.org Autophosphorylation at T219 is induced during T cell activation. nih.gov

Inhibitors of PKC-theta Translocation

PKC-theta's function is tightly linked to its translocation to specific cellular locations, particularly the immunological synapse (IS) in T cells. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net Inhibitors can interfere with this process, preventing PKC-theta from reaching its sites of action. Recruitment to the plasma membrane is triggered by DAG binding to the C1 domain, leading to a conformational change that allows the activation loop to be accessible for phosphorylation. frontiersin.orgnih.gov

Inhibitors can prevent PKC-theta membrane translocation. Pseudosubstrate peptides, for instance, can mimic regulatory domains and prevent PKC-theta membrane translocation. 4H3MC has also been shown to impair PKC-theta translocation to the IS. frontiersin.org The V3 hinge region is sufficient to trigger PKC-theta translocation into the IS. nih.gov PKC-theta mutations at the V3 proline-rich motif suppress its membrane translocation to the IS. frontiersin.org Phosphorylation of Y90 and T219 also regulates translocation. frontiersin.org

Inhibitors of Nuclear Translocation

Beyond the immunological synapse, PKC-theta also translocates to the nucleus, where it plays a role in gene expression. frontiersin.orgnih.govresearchgate.netfrontiersin.org Inhibitors can specifically target the nuclear translocation of PKC-theta, affecting its nuclear functions without necessarily impacting its cytoplasmic catalytic activity. researchgate.net

Blocking PKC-theta nuclear translocation can impair T-cell activation and inducible gene expression by targeting its C-terminal NLS motif. frontiersin.orgresearchgate.net A novel peptide inhibitor, nPKC-θi2, has been described that specifically inhibits nuclear translocation of PKC-theta without affecting its catalytic activity. researchgate.net This inhibitor targets the NLS region of PKC-theta. researchgate.net Nuclear PKC-theta has been recognized as potentially pathogenic in certain cancers, while its cytoplasmic signaling is restricted to normal T-cell function. researchgate.net

Modulation of Protein-Protein Interactions

PKC-theta interacts with various proteins to mediate its signaling functions and regulate its localization. researchgate.netnih.govscbt.com Inhibitors can modulate these protein-protein interactions (PPIs), disrupting the formation of signaling complexes or interfering with interactions required for activation or translocation. researchgate.netnih.govscbt.com

Inhibitors that disrupt protein-protein interactions at specific subcellular locations or with specific substrates can provide a selective approach to inhibit phosphorylation. nih.gov Rottlerin is described as a selective inhibitor of PKC-theta characterized by its ability to disrupt specific protein-protein interactions. scbt.com The interaction between the PKC-theta V3 pro-rich motif and the SH3 domain of Lck is crucial for the formation of a trimolecular complex involving CD28, Lck, and PKC-theta at the IS. frontiersin.orgresearchgate.net Disrupting this interaction can interfere with PKC-theta-mediated downstream signaling. frontiersin.orgresearchgate.net

Peptides derived from the pseudosubstrate site can disrupt phosphorylation by competing with substrates and inhibiting kinase activity. mdpi.com The C1 and C2 domains of PKC are also important in PPIs. mdpi.com

Preclinical Research on Pkc Theta Inhibitors

In vitro Studies

In vitro studies are fundamental to understanding how PKC-theta inhibitors interact with their target and affect cellular functions, particularly in immune cells.

T-cell Activation Assays

T-cell activation assays are commonly used to evaluate the ability of PKC-theta inhibitors to modulate the immune response at a cellular level. PKC-theta is essential for TCR-triggered activation of mature T cells. nih.govacs.org Inhibiting PKC-theta can prevent its translocation to the plasma membrane and subsequent activation, thereby modulating T-cell activation. Studies have shown that PKC-theta inhibitors can effectively suppress T-cell activation induced by stimuli such as anti-CD3/CD28 antibodies or concanavalin (B7782731) A (Con A). nii.ac.jpjci.org For instance, the PKC-theta selective inhibitor AS2521780 suppressed CD3/CD28-induced in vitro proliferation of human T cells with an IC50 value of 17.0 nM. nii.ac.jp Another inhibitor, EXS4318, demonstrated IC50 values below 50 nM in primary human T-cells in T-cell activation models like IL-2 suppression assays. AEB071, a potent PKC inhibitor with strong specificity for PKC-theta, alpha, and beta, showed a strong effect on T cell proliferation induced by anti-CD3/anti-CD28-activated T cells with an IC50 of 108 nM. jci.org

Cytokine Production Profiling

PKC-theta plays a significant role in the production of various cytokines, particularly IL-2, which is crucial for T cell proliferation and survival. nih.govacs.org Inhibition of PKC-theta has been shown to significantly influence cytokine profiles. PKC-theta deficient T-cells exhibit reduced IL-2 production. PKC-theta inhibitors can downregulate the production of IL-2 by inhibiting the activation of transcription factors such as NF-kappa B and NF-AT. Studies have demonstrated that PKC-theta inhibitors suppress the production of multiple cytokines. nii.ac.jp For example, AS2521780 potently inhibited mitogen-induced production of various cytokines. nii.ac.jp AEB071 inhibited the production of IL-17, IFN-γ, IL-2, and TNF-α in anti-CD3/anti-CD28-activated T cells with IC50 values below 100 nM. jci.org Following administration of anti-CD3 in vivo, PKC-theta-deficient mice displayed reduced levels of both Th1 and Th2 cytokines in plasma, including IL-2, IL-4, interferon gamma, and tumor necrosis factor-alpha (TNF-α). karger.com

Here is a table summarizing some findings on cytokine production inhibition:

| Inhibitor | Stimulus | Cell Type | Cytokine Inhibited | IC50 Value (nM) | Source |

| AS2521780 | Mitogen | Rat splenocytes | IL-2 | 8.9 | nii.ac.jp |

| AS2521780 | Mitogen | NHP PBMCs | IL-2 | 10.5 | nii.ac.jp |

| AEB071 | anti-CD3/CD28 | Human T cells | IL-17 | 84 | jci.org |

| AEB071 | anti-CD3/CD28 | Human T cells | IFN-γ, IL-2, TNF-α | < 100 | jci.org |

Cellular Proliferation and Survival Assays

PKC-theta is critical for T cell proliferation and survival. researchgate.netnih.govresearchgate.net PKC-theta inhibitors reduce T-cell proliferation by inhibiting the activation of transcription factors like NF-kappa B and NF-AT. PKC-theta deficient mice exhibit defects in T cell activation, survival, and activation-induced cell death. researchgate.net Studies using PKC-theta-/- T cells have shown impaired activation responses, including proliferation. researchgate.net AS2521780 suppressed CD3/CD28-induced in vitro proliferation of human T cells with an IC50 value of 17.0 nM. nii.ac.jp AEB071 also showed a strong effect on T cell proliferation induced by anti-CD3/anti-CD28-activated T cells. jci.org Beyond T cells, PKC-theta has also been shown to regulate proliferation and survival in other cell types, such as gastrointestinal stromal tumor (GIST) cells. nih.gov PKCθ regulates KIT expression, cell proliferation, and cell survival in GISTs. nih.gov Inhibition of PKCθ can inactivate both PI3-K/AKT survival pathways and MAPK-dependent proliferation pathways in GISTs. nih.gov

Kinase Selectivity Profiling

Assessing the selectivity of PKC-theta inhibitors against other kinases is crucial to minimize off-target effects and potential toxicity. researchgate.net PKC-theta inhibitors are designed to target the catalytic domain of PKC-theta. Kinase selectivity profiling systems, such as those used with the ADP-Glo™ Kinase Assay, are employed to measure the effects of compounds on the activity of a broad range of purified kinases. promega.com This is ideal for both primary screening and kinase selectivity profiling. promega.com Selective and potent inhibition of PKCθ is expected to block autoimmune T cell responses without compromising antiviral immunity. researchgate.net Some inhibitors, like EXS4318, have shown high selectivity and potency against PKC-theta. AEB071 is a potent inhibitor of classical and novel PKC isotypes, with strong specificity for PKC-alpha, beta, and theta, and lesser activity against PKC-delta, epsilon, and eta. jci.org While AEB071 primarily affects PKC, biochemical profiling has revealed other targets like both isoforms of GSK3. ashpublications.org Compound 20 shows selectivity in relation to other kinase families, although selectivity within the PKC family requires further clarification. researchgate.net

Structure-Activity Relationship (SAR) Studies and Structure-Based Drug Design

SAR studies and structure-based drug design are integral to developing potent and selective PKC-theta inhibitors. researchgate.netnih.govacs.orgnih.govacs.org These approaches involve understanding the relationship between the chemical structure of a compound and its biological activity, and using structural information of the target protein to design or modify inhibitors. Structure-guided design and exploratory SAR have been used to identify suitable chemical replacements and modifications to improve potency, metabolic stability, and permeability of inhibitors. nih.govacs.org For example, a structure-based rational design approach led to a significant improvement in potency and selectivity over closely related PKC isoforms like PKC-delta. researchgate.netacs.org Homology models and initial SAR studies have demonstrated that specific substituents on inhibitor molecules are essential for achieving selectivity over many kinases. nih.gov Computational methods, such as docking simulations and binding free energy calculations, are also employed in structure-based drug design to predict inhibitor binding and optimize compounds. nih.govuni-halle.de

In vivo Animal Models

In vivo studies using animal models are essential to evaluate the efficacy of PKC-theta inhibitors in a complex biological system and their potential for treating diseases. PKC-theta deficient mice have been instrumental in understanding the role of PKC-theta in various immune responses and diseases. researchgate.netresearchgate.netresearchgate.netfrontiersin.orgnii.ac.jpkarger.comresearchgate.netplos.org Studies in these mice have demonstrated that while antiviral responses might be PKC-theta-independent, T cell responses associated with autoimmune diseases are often PKC-theta-dependent. researchgate.net

PKC-theta inhibitors have been tested in various animal models of autoimmune and inflammatory diseases. In mouse models of colitis, PKC-theta knockout mice showed decreased T cell proliferation and cytokine production, suggesting the potential of PKC-theta inhibitors for inflammatory disorders. researchgate.netresearchgate.net PKC-theta inhibitors have shown efficacy in experimental models of multiple sclerosis (MS), inflammatory bowel disease, colitis, and psoriasis. researchgate.net In a mouse model of MS, inhibition of PKCθ led to a significant reduction in immune cell infiltration, necrosis, and fibrosis, resulting in reduced symptoms. R524, a dual inhibitor of PKC-theta and PKC-alpha, significantly reduced the incidence of GVHD in a mouse model following bone marrow transplantation, with treated mice showing lower levels of inflammatory cytokines and improved survival rates. PKC-theta-deficient mice were resistant to the induction of experimental autoimmune encephalomyelitis (EAE), displaying reduced severity of neurological impairment and inflammation, reduced IL-17 concentrations in the central nervous system, and impaired T-cell responses upon antigen restimulation in vitro. karger.com In a Th1-dependent murine collagen-induced arthritis model, PKC-theta-deficient mice were protected from disease. karger.com

While some studies have shown promising results, others have indicated that PKC-theta inhibition alone might not be sufficient for complete efficacy in certain models. nih.gov For example, treatment with a potent PKCθ inhibitor in a chronic mouse model of arthritis yielded only moderate efficacy despite good exposure. nih.gov This suggests that the context-specific involvement of PKC-theta in T cell responses means that its inhibition may be beneficial in some situations but not all. researchgate.net

PKC-theta inhibitors have also been evaluated in models beyond autoimmunity. Compound 20, a potent PKC-theta inhibitor, improved muscle performance in the mdx mouse model of Duchenne muscular dystrophy. selleckchem.com

Autoimmune Disease Models

PKC-theta has been implicated in the pathogenesis of several autoimmune diseases due to its central role in T cell activation and differentiation. nih.govnih.govresearchgate.net Preclinical research in various animal models has demonstrated the potential therapeutic benefit of inhibiting PKC-theta in these conditions. researchgate.net

Inflammatory Bowel Disease (IBD) / Colitis Models

Studies using PKC-theta-deficient mice and PKC-theta inhibitors have shown promising results in models of inflammatory bowel disease (IBD) and colitis. Adoptive transfer of PKC-theta-deficient naive CD4+ T cells failed to induce Th1-mediated colitis in immune-deficient hosts. nih.gov Similarly, the absence of PKC-theta inhibited the development of Th2-mediated colitis in TCR alpha knockout mice. nih.gov In IL-2 knockout mice, which develop colitis due to dysregulated T cell homeostasis, deficiency of PKC-theta in CD4+ T cells prevented the development of severe colitis. nih.gov This was associated with a significant decrease in the proliferation of colonic memory CD4+ T cells and a marked reduction in IL-17 production. nih.gov Additionally, PKC-theta deficiency inhibited the production of Th2 cytokines by colonic CD4+ T cells. nih.gov A PKC-theta selective inhibitory compound, C-20, was shown to protect mice against the development of inflammatory bowel disease in a transfer model of colitis by enhancing the suppressive function of Treg cells. nih.govnih.gov

Table 1: Summary of Findings in IBD/Colitis Models

| Model Type | PKC-theta Modulation | Key Findings | Citation |

| CD45RB transfer model | Deficiency | Failed to induce Th1-mediated colitis. | nih.gov |

| TCR alpha KO model | Deficiency | Inhibited development of Th2-mediated colitis. | nih.gov |

| IL-2 KO model | Deficiency | Failed to induce severe colitis; decreased colonic memory CD4+ T cell proliferation and IL-17/Th2 cytokine production. | nih.gov |

| Transfer model of colitis | C-20 inhibitor | Protected mice against colitis; enhanced Treg suppressive function. | nih.govnih.gov |

Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis (MS)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical model for Multiple Sclerosis (MS), mimicking key pathological and clinical features of the human disease, including T cell-mediated neuroinflammation and demyelination. innoserlaboratories.com PKC-theta has been identified as critical for the development of antigen-specific Th1 cells in EAE. nih.gov PKC-theta-deficient mice immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) were resistant to the development of EAE, showing reduced severity of neurological impairment and inflammation. karger.comnih.govnih.gov These mice also exhibited reduced concentrations of IL-17 in the central nervous system and impaired T cell responses upon antigen restimulation in vitro. karger.comnih.gov CD4 T cells from PKC-theta-deficient mice became primed and accumulated in secondary lymphoid organs but had severely diminished IFN-gamma, TNF, and IL-17 production. nih.gov Increasing antigen exposure and inflammatory conditions failed to induce EAE in PKC-theta-deficient mice, highlighting a profound defect in the MOG-reactive T cell population. nih.gov

Table 2: Summary of Findings in EAE Models

| Model Type | PKC-theta Modulation | Key Findings | Citation |

| MOG-induced EAE | Deficiency | Resistance to EAE development; reduced neurological impairment, inflammation, CNS IL-17, and impaired T cell responses. | karger.comnih.govnih.gov |

| MOG-induced EAE | Deficiency | Diminished IFN-gamma, TNF, and IL-17 production by CD4 T cells. | nih.gov |

Rheumatoid Arthritis (RA) Models

PKC-theta has been linked to rheumatoid arthritis (RA), with genome-wide association studies identifying specific single nucleotide polymorphisms within the Prkcq locus associated with the disease. nih.gov Preclinical studies in RA models have investigated the impact of PKC-theta inhibition. PKC-theta-deficient mice were protected from disease in a Th1-dependent murine collagen-induced arthritis model. karger.comnih.gov Inhibition of PKC-theta increased the suppressive activity of regulatory T cells (Tregs) from RA patients and rendered them resistant to inhibition by TNF-alpha in ex vivo studies. nih.govfrontiersin.org A PKC-theta selective inhibitory compound, C-20, was reported to increase the suppressive function of Tregs from RA patients. nih.govfrontiersin.org

Table 3: Summary of Findings in RA Models

| Model Type | PKC-theta Modulation | Key Findings | Citation |

| Collagen-induced arthritis | Deficiency | Protection from disease. | karger.comnih.gov |

| RA patient samples (ex vivo) | Inhibition | Increased Treg suppressive activity; rendered Tregs resistant to TNF-alpha inhibition. | nih.govfrontiersin.org |

| RA patient samples (ex vivo) | C-20 inhibitor | Increased Treg suppressive function. | nih.govfrontiersin.org |

Asthma and Allergic Airway Inflammation Models

PKC-theta has been shown to be crucial for the in vivo development and harmful immune responses of Th2 cells, including pulmonary hyperresponsiveness and allergic reactions to inhaled allergens, in models of asthma. nih.gov PKC-theta-deficient mice displayed impaired Th2 immune responses against Nippostrongylus brasiliensis and were protected from developing airway hyperresponsiveness, eosinophilia, and immunoglobulin E in response to ovalbumin immunization and inhalation challenge in a murine asthma model. karger.com This aligns with findings that PKC-theta is involved in regulating GATA-3 expression, important for Th2 differentiation. karger.comnih.gov

Table 4: Summary of Findings in Asthma Models

| Model Type | PKC-theta Modulation | Key Findings | Citation |

| Nippostrongylus brasiliensis infection | Deficiency | Impaired Th2 immune responses. | karger.com |

| Ovalbumin-induced asthma | Deficiency | Protected from airway hyperresponsiveness, eosinophilia, and IgE response; impaired Th2 immune responses. | karger.comnih.gov |

Myosin-Induced Autoimmune Myocarditis Models

In experimental autoimmune myocarditis, PKC-theta-deficient mice showed reduced cardiac inflammation, decreased IL-17 production, and the absence of a myosin-specific antibody response. karger.comnih.gov This indicates a critical role for PKC-theta in the development of this autoimmune condition affecting the heart.

Table 5: Summary of Findings in Myosin-Induced Autoimmune Myocarditis Models

| Model Type | PKC-theta Modulation | Key Findings | Citation |

| Myosin-induced autoimmune myocarditis | Deficiency | Reduced cardiac inflammation, decreased IL-17 production, absent myosin-specific antibody response. | karger.comnih.gov |

Transplantation Models

PKC-theta plays a role in alloreactive T cell-mediated immune responses, which are critical in transplantation rejection and graft-versus-host disease (GvHD). frontiersin.orgashpublications.org Studies have investigated the potential of targeting PKC-theta to prevent these complications while preserving beneficial graft-versus-leukemia (GvL) effects in the context of hematopoietic cell transplantation. ashpublications.org

In preclinical mouse models of allogeneic hematopoietic cell transplantation (HCT), treatment with R524, an inhibitor targeting both PKC-theta and PKC-alpha, impaired donor T cell proliferation, migration, and chemokine/cytokine production. frontiersin.orgashpublications.org This treatment significantly decreased GvHD symptoms. frontiersin.orgashpublications.org Importantly, pharmacologic inhibition of PKC-theta and PKC-alpha spared T cell cytotoxic function and GvL effects. ashpublications.org Studies using PKC-theta-deficient mice have also shown prolonged cardiac allograft survival times compared to wild-type mice. nii.ac.jp

Table 6: Summary of Findings in Transplantation Models

| Model Type | PKC-theta Modulation | Key Findings | Citation |

| Allogeneic Hematopoietic Cell Transplantation | R524 inhibitor | Impaired donor T cell proliferation, migration, and cytokine production; significantly decreased GvHD symptoms; spared GVL effects. | frontiersin.orgashpublications.org |

| Cardiac allograft transplantation | Deficiency | Significantly longer graft survival times. | nii.ac.jp |

Graft-versus-Host Disease (GvHD)

PKC-θ has been identified as a crucial molecule in the development of Graft-versus-Host Disease (GvHD), a severe complication following allogeneic hematopoietic cell transplantation (HCT). nih.govumass.edu Alloreactive donor-derived T cells, activated through their T cell receptor (TCR), are the primary contributors to the immunopathology of GvHD. umass.edu PKC-θ enhances T cell activation, thereby promoting alloreactive responses such as differentiation, proliferation, migration, and cytotoxicity, which drive GvHD. umass.edu

Preclinical studies using genetic and pharmacologic approaches have investigated the potential of targeting PKC-θ for GvHD prevention. In murine models of myeloablative allogeneic HCT, genetic deletion of PKC-θ in donor T cells was shown to be an effective strategy for preventing GvHD while preserving graft-versus-leukemia (GVL) effects. nih.gov

Pharmacologic inhibition of PKC-θ, sometimes in combination with PKC-α inhibition due to overlapping functions, has also demonstrated efficacy in preclinical GvHD models. nih.govnih.gov Treatment with inhibitors targeting both PKC-θ and PKC-α impaired donor T-cell proliferation, migration, and chemokine/cytokine production, leading to a significant decrease in GvHD severity in myeloablative preclinical murine models. nih.govnih.gov Importantly, this inhibition spared T-cell cytotoxic function and GVL effects, suggesting a potential therapeutic window for GvHD prevention without compromising anti-leukemia immunity. nih.govnih.gov

One specific inhibitor, R524, designed to inhibit both PKC-θ and PKC-α, significantly attenuated GvHD symptoms in myeloablative preclinical mouse models of allogeneic HCT. frontiersin.org Studies showed R524 impaired CD4+ T-cell proliferation and cytokine production. frontiersin.org

Chemical inhibition of PKC-θ has been shown to prevent GvHD induction by preventing the expression of proinflammatory cytokines in preclinical all-murine and humanized GvHD mouse models. umass.edu Both CD4 and CD8 T cells expressing high levels of activated PKC-θ were found to contribute to GvHD development. umass.edu

Data from preclinical GvHD studies:

| Inhibitor/Approach | Model System | Key Findings |

| Genetic deletion of PKC-θ | Murine allogeneic HCT model | Prevented GvHD while preserving GVL effects. nih.gov |

| Inhibitor targeting PKC-θ and PKC-α | Myeloablative preclinical murine HCT models | Impaired donor T-cell proliferation, migration, cytokine production; decreased GvHD; preserved GVL. nih.govnih.gov |

| R524 (PKC-θ and PKC-α inhibitor) | Myeloablative preclinical mouse HCT models | Attenuated GvHD symptoms; impaired CD4+ T-cell proliferation and cytokine production. frontiersin.org |

| Chemical inhibition of PKC-θ | All-murine and humanized GvHD mouse models | Prevented GvHD induction via preventing proinflammatory cytokine expression. umass.edu |

| Intracellular antibody delivery | In vitro and in vivo GvHD models | Dampened PKC-θ-specific downstream response; delayed GvHD progression. umass.edu |

Allograft Rejection

PKC-θ also plays a central role in allograft rejection following organ transplantation, where the activation of T cells needs to be appropriately suppressed. nii.ac.jp Studies have shown that PKC-θ is required for signal transduction via major transcription factors like NF-κB, AP-1, and NF-AT, particularly in CD3/CD28-induced T cell activation. nii.ac.jp

Preclinical studies in animal models of transplantation have demonstrated that inhibition of PKC-θ can prevent allograft rejection. Sotrastaurin (B1684114) (AEB071), a pan-PKC inhibitor with strong specificity for PKC-θ, PKC-α, and PKC-β, has shown substantial progress in preclinical studies for renal transplantation. frontiersin.org AEB071 inhibited TCR/CD28-mediated T-cell proliferation and prevented allograft rejection in rat and non-human primate (NHP) models of transplantation. frontiersin.orgnii.ac.jp

Studies using genetically modified mice have also highlighted the role of PKC-θ in allograft rejection. Following the transplantation of cardiac allografts, graft survival times in PKC-θ-deficient mice were significantly longer than in wild-type mice. nii.ac.jp

A novel 2,4-diaminopyrimidine (B92962) derivative, identified as a selective inhibitor of protein kinase C theta, was reported to prevent allograft rejection in a rat heart transplant model. researchgate.net

Preclinical data on allograft rejection:

| Inhibitor/Approach | Model System | Key Findings |

| Sotrastaurin (AEB071) | Rat and NHP transplantation models | Inhibited TCR/CD28-mediated T-cell proliferation; prevented allograft rejection. frontiersin.orgnii.ac.jp |

| Genetic deficiency of PKC-θ | Murine cardiac allograft model | Significantly longer graft survival times compared to wild-type mice. nii.ac.jp |

| Novel 2,4-diaminopyrimidine derivative | Rat heart transplant model | Prevented allograft rejection. researchgate.net |

Cancer Models

PKC-θ is upregulated in a variety of solid and haematological cancers and is associated with promoting tumour aggressiveness, metastasis, and resistance to therapy. epiaxistherapeutics.com While its role in the immune system is well-established, increasing evidence implicates PKC-θ in the pathology of certain cancers. researchgate.net

Triple-Negative Breast Cancer (TNBC) Models

PKC-θ is highly expressed in triple-negative breast cancer (TNBC) cells, where it controls cell migration and invasion. researchgate.net Studies have investigated the implication of PKC-θ in cell proliferation in TNBC.

Inhibition of PKC-θ has been shown to lead to a growth arrest in TNBC cells, including those harboring a p53 loss-of-function mutation. researchgate.net This growth arrest is p53-independent and is accompanied by features of senescence, such as increased activity of senescence-associated beta-galactosidase and the presence of a senescence-associated secretory phenotype. researchgate.net PKC-θ silencing in TNBC cells drives them into a senescence-like phenotype. researchgate.net Mechanistically, the accumulation of p27, a CDK inhibitor, appears to control the PKC-θ loss-induced senescence, linked to a reduction in GADD45a expression. researchgate.net

A preclinical model using TNBC xenografts found that the inhibitor nPKC-θi2 inhibited tumor growth by disrupting the ZEB1/PKC-θ complex, which is associated with mesenchymal traits in cancer cells.

Knockdown of PKC-θ expression has also been shown to enhance chemotherapy-induced apoptosis in triple-negative breast cancer cells via regulating Bim. nih.gov

Preclinical findings in TNBC models:

| Inhibitor/Approach | Model System | Key Findings |

| PKC-θ inhibition | TNBC cells (MDA-MB-231, MDA-MB-436, HCC1937) | Led to p53-independent growth arrest and senescence-like phenotype; increased senescence-associated beta-galactosidase activity. researchgate.net |

| nPKC-θi2 | TNBC xenografts | Inhibited tumor growth by disrupting ZEB1/PKC-θ complex. |

| PKC-θ knockdown | Triple-negative breast cancer cells | Enhanced chemotherapy-induced apoptosis via regulating Bim. nih.gov |

Pancreatic Cancer Models

Relatively little is known about the specific roles of PKC-θ in the development or progression of pancreatic cancer compared to other novel PKC isoforms like PKCε and PKCδ. nih.gov However, some studies have indicated its potential involvement.

Inhibition of PKC-θ activity has been reported to impair cell viability in certain pancreatic cancer cell contexts. researchgate.net One study indicated that the kinase MAP4K3, which plays a pivotal role in PKC-θ activation, also affected growth signaling in the presence of EP2/EP4 antagonists in pancreatic cancer cells. researchgate.net MAP4K3 knockdown in pancreatic cancer cells failed to phosphorylate PKC-θ, and inhibition of PKC-θ activity suppressed insulin-like growth factor-1 signaling. researchgate.net

Preclinical data in pancreatic cancer models:

| Inhibitor/Approach | Model System | Key Findings |

| PKC-θ inhibition | Pancreatic cancer cells | Impaired cell viability in certain contexts. researchgate.net |

| PKC-θ inhibition | Pancreatic cancer cells | Suppressed insulin-like growth factor-1 signaling when MAP4K3 was knocked down. researchgate.net |

Metastatic Melanoma

PKC-θ has been implicated in melanoma. In preclinical models of metastatic uveal melanoma, which often harbor mutations in GNAQ/GNA11 genes leading to activation of the PKC pathway, PKC inhibitors have shown activity. aacrjournals.orgresearchgate.net

Sotrastaurin (AEB071), a potent inhibitor of classical and novel PKC isoforms including PKC-θ, has demonstrated preclinical activity in vivo in GNAQ-mutated xenograft mouse models of uveal melanoma, both as monotherapy and in combination with other inhibitors. aacrjournals.org AEB071 induced growth arrest in GNAQ/GNA11-driven cell lines. aacrjournals.org Preclinical data showed that decreased levels of phosphorylated MARCKS and phosphorylated PKCδ reflected PKC inhibition by AEB071 in uveal melanoma cell lines and xenografts. aacrjournals.org

Another PKC inhibitor, darovasertib (B560598) (IDE196), which is significantly more potent in inhibiting conventional and novel PKC proteins compared to sotrastaurin and enzastaurin (B1662900), is also in clinical trials for metastatic uveal melanoma and has shown preclinical promise. researchgate.net

In the context of non-uveal metastatic melanoma, the inhibitor nPKC-θi2 enhanced cytokine production in CD8+ T cells from both responder and resistant melanoma patients in a preclinical model.

Preclinical findings in metastatic melanoma:

| Inhibitor/Approach | Model System | Key Findings |

| Sotrastaurin (AEB071) | GNAQ/GNA11-driven uveal melanoma cell lines & xenografts | Induced growth arrest in cell lines; demonstrated in vivo activity in xenografts as monotherapy and in combination; decreased p-MARCKS and p-PKCδ. aacrjournals.org |

| Darovasertib (IDE196) | Uveal melanoma models | Potent inhibition of conventional and novel PKC proteins; preclinical promise. researchgate.net |

| nPKC-θi2 | Preclinical melanoma model | Enhanced cytokine production in CD8+ T cells from responder and resistant melanoma patients. |

Gastrointestinal Stromal Tumors (GISTs)

Protein kinase C theta (PKC-θ) is highly and specifically expressed in Gastrointestinal Stromal Tumors (GISTs), a distinctive group of mesenchymal neoplasms of the gastrointestinal tract. nih.gov PKC-θ expression in GISTs has been confirmed by reverse transcription-PCR and Western blot and analyzed by immunohistochemistry. nih.gov Studies found that all tested GISTs expressed PKC-θ, while it was undetectable in other mesenchymal or epithelial tumors, including non-GIST KIT-positive tumors. nih.gov PKC-θ immunoreactivity was also observed in interstitial cells of Cajal, the presumed origin of GISTs. nih.gov

These findings suggest that PKC-θ could be a sensitive and specific marker for the diagnosis of GIST. nih.gov While PKC-θ is highly expressed and constitutively activated in GISTs, its precise role in the pathogenesis is still unclear. frontiersin.orgascopubs.org The implication of PKC-θ in GISTs primarily revolves around its potential as a diagnostic marker rather than a direct therapeutic target in preclinical studies to date, although PKC inhibitors are being explored in the context of GIST resistance mechanisms related to other kinases like KIT and PDGFRA. ascopubs.org

Preclinical findings related to PKC-θ in GISTs:

| Finding | Model System | Key Implication |

| High and specific expression of PKC-θ | GIST specimens (analyzed by RT-PCR, Western blot, immunohistochemistry) | Potential sensitive and specific diagnostic marker. nih.gov |

| Constitutive activation of PKC-θ | GISTs | Observed, but role in pathogenesis unclear. frontiersin.orgascopubs.org |

| PKC-θ immunoreactivity | Interstitial cells of Cajal | Observed. nih.gov |

Ewing's Sarcoma

PKC-theta has been identified as a potential specific marker for Ewing's sarcoma. Studies suggest that the overexpression of PKC-theta could facilitate the diagnosis of these tumors, even in cases lacking traditional markers. However, the precise role of PKC-theta in the pathogenesis of Ewing's sarcoma is not yet fully understood. frontiersin.org

Chronic Lymphocytic Leukemia (CLL)

While some research focuses on other PKC isoforms in CLL, such as PKC-beta, the broader implications of PKC inhibition in this disease are being explored. PKC-beta, which is immediately downstream of the B-cell receptor (BCR), is considered essential for CLL cell survival and proliferation. nih.govnih.gov Inhibitors targeting PKC-beta, such as sotrastaurin (AEB071), have demonstrated selective cytotoxicity against B-CLL cells in a dose-dependent manner in preclinical studies. nih.govnih.govashpublications.org AEB071 has been shown to attenuate BCR-mediated survival pathways and inhibit microenvironment-mediated survival signaling in primary CLL cells. nih.govnih.gov It also alters β-catenin expression, leading to decreased downstream transcriptional genes like c-Myc, Cyclin D1, and CD44. nih.govnih.gov Preliminary in vivo studies with AEB071 have indicated beneficial antitumor properties in CLL models. nih.govnih.govashpublications.org

While the focus in some CLL studies has been on PKC-beta, the potential for PKC-theta inhibitors in this context may warrant further investigation given PKC-theta's role in immune cell signaling and the involvement of the immune microenvironment in CLL survival.

Here is a table summarizing some preclinical findings related to PKC inhibition in CLL:

| Inhibitor | Target PKC Isoform(s) | Preclinical Finding | Source |

| AEB071 | PKC-alpha, -beta, -theta (strong); PKC-delta, -epsilon, -eta (lesser) | Selective cytotoxicity against B-CLL cells; attenuates BCR-mediated survival pathways; inhibits microenvironment-mediated survival signaling; alters β-catenin expression; beneficial antitumor properties in vivo. | nih.govnih.govashpublications.org |

| Enzastaurin | Primarily PKC-beta II | Effectively kills CLL cells and enhances chemotherapy toxicity. lu.se | lu.se |

| Midostaurin | Non-specific PKC | Inhibits growth of B-CLL in vitro; induces cell death independent of p53 or IgVH mutational status. lu.seunicas.it | lu.seunicas.it |

| UCN-01 | Non-specific PKC | Efficiently abrogates cell growth in CLL cells; induces cell death independent of p53 or IgVH mutational status. lu.se | lu.se |

| BisI | PKC | Induces apoptosis by blocking PKC activation; accelerates dexamethasone- and fludarabine-induced apoptosis. lu.se | lu.se |

| Safingol | PKC | Controls growth of CLL by inducing apoptosis. lu.se | lu.se |

Other Disease Models

HIV-1 Transcription

PKC-theta plays a significant role in the activation of CD4+ T cells, a critical step in HIV-1 infection and replication. nih.govpatsnap.comfrontiersin.org HIV-1 infection has been shown to induce higher activation of PKC-theta in infected CD4+ T cells, creating a feedback loop that increases viral replication. nih.govpatsnap.com Specific inhibition of PKC-theta activity could therefore contribute to controlling HIV-1 replication. nih.govpatsnap.com

Preclinical studies have investigated the efficacy of PKC-theta specific inhibitors in controlling HIV-1 replication in human CD4+ T cells. nih.govpatsnap.com Inhibitors such as CGX1079 and CGX0471 have been tested and selected based on their potency and safety profile in preclinical settings. nih.govpatsnap.com These inhibitors reduced PKC-theta phosphorylation at T538 and its translocation to the plasma membrane, which correlated with decreased HIV-1 retrotranscription through partial inhibition of SAMHD1 antiviral activity, leading to lower proviral integration. nih.govpatsnap.com CGX1079 and CGX0471 also interfered with viral transcription, which would reduce the production of new virions and limit the spread of infection. nih.govpatsnap.com Importantly, these inhibitors did not completely abrogate T-cell functions like proliferation and CD8-mediated release of IFN-γ in PBMCs from HIV-infected patients, suggesting they might avoid general immunosuppression. nih.govpatsnap.com Using PKC-theta inhibitors as an adjuvant to antiretroviral therapy in recently infected patients could potentially decrease the pool of activated CD4+ T cells, thwarting proviral integration and reducing the reservoir size. nih.govpatsnap.com

Here is a table summarizing preclinical findings related to PKC-theta inhibitors and HIV-1 transcription:

| Inhibitor | Preclinical Finding | Source |

| CGX1079 | Reduced PKC-theta phosphorylation and translocation; decreased HIV-1 retrotranscription (partial SAMHD1 inhibition); interfered with viral transcription; did not abrogate T-cell functions. | nih.govpatsnap.com |

| CGX0471 | Reduced PKC-theta phosphorylation and translocation; decreased HIV-1 retrotranscription (partial SAMHD1 inhibition); interfered with viral transcription; did not abrogate T-cell functions. | nih.govpatsnap.com |

| Rottlerin | Reduced HIV-1 replication in CD4+ T cells. frontiersin.org | frontiersin.org |

Diabetes

PKC isoforms have been implicated in the pathogenesis of diabetic complications, including diabetic nephropathy and diabetic retinopathy. diabetesjournals.orgnih.gov While much of the research in diabetic complications has focused on other PKC isoforms like PKC-alpha and PKC-beta, genome-wide association studies (GWAS) have identified specific single nucleotide polymorphisms (SNPs) within the Prkcq locus (encoding PKC-theta) associated with type 1 diabetes (T1D). frontiersin.org This suggests a potential role for PKC-theta in the development or progression of diabetes or its complications.

Preclinical studies involving knockout mice have provided insights into the roles of different PKC isoforms in diabetic nephropathy. For instance, studies with PKC-alpha/beta double-knockout mice have shown diminished renal and glomerular hypertrophy and reduced albuminuria in diabetic models. diabetesjournals.org While PKC-theta's direct role in diabetic complications is less extensively studied compared to other isoforms, its association with T1D in genetic studies warrants further investigation into the potential therapeutic benefits of PKC-theta inhibition in diabetes and its related complications. frontiersin.org

Clinical Translation and Development

Clinical Trial Phases and Specific Compounds

Several PKC-theta inhibitors have entered clinical development, with varying degrees of progress. The clinical trial phases and key findings for specific compounds are outlined below.

Sotrastaurin (B1684114) (AEB071)

Sotrastaurin (AEB071) is an orally active compound that has been investigated as a PKC inhibitor. It is described as a "multikinase" inhibitor with strong specificity for PKC-theta, PKC-alpha, and PKC-beta at low picomolar concentrations, showing less preference for other novel PKCs like PKC-delta, PKC-epsilon, and PKC-eta at nanomolar concentrations. frontiersin.org Early studies indicated that sotrastaurin strongly inhibits PKC-theta. nii.ac.jp

Sotrastaurin has undergone clinical trials for various conditions. It reached Phase I clinical trials for psoriasis and Phase II clinical trials in renal transplantation. frontiersin.org Immunosuppressive effects of sotrastaurin were confirmed in clinical trials for psoriasis and prevention of renal allograft rejection. nii.ac.jp However, clinical development of sotrastaurin was terminated. nii.ac.jp

Enzastaurin (B1662900) (Ly317615)

Enzastaurin (Ly317615) is an orally bioavailable ATP inhibitor. frontiersin.org While originally identified as a PKC-beta inhibitor, in vitro data has shown that enzastaurin inhibits PKC-theta fivefold more potently than PKC-beta at a concentration of 1 µmol/L. frontiersin.org Enzastaurin is described as a selective inhibitor of protein kinase C beta, binding to the ATP-binding site. wikipedia.orgguidetopharmacology.org At higher concentrations, particularly at doses achievable in human plasma in clinical trials, it blocks other PKC family members. nih.gov Besides its major target PKC-beta, enzastaurin also potently inhibits other PKC isoforms including PKC-delta, PKC-epsilon, PKC-gamma, and PKC-alpha. ashpublications.org

Enzastaurin has been evaluated in different clinical trials, primarily in oncology indications. frontiersin.org It has been investigated in Phase II trials in multiple myeloma and diffuse large B-cell lymphoma. frontiersin.org Several clinical trials have tested enzastaurin in a variety of malignancies, including recurrent brain tumor (Phase I), advanced or metastatic malignancies (Phase II), advanced non-small-cell lung cancer (Phase II), metastatic colorectal cancer (Phase II), advanced or metastatic pancreatic cancer (Phase II), and glioblastoma multiforme (Phase III), and for prevention of relapse in DLBCL (Phase III). ashpublications.org However, some clinical trials of enzastaurin in various cancers showed no clear clinical benefit or significant improvement in disease-free survival. mdpi.com Despite the absence of objective responses in a Phase I trial in children with recurrent central nervous system malignancies, enzastaurin was reported to be well tolerated. mdpi.com

EXS4318

EXS4318 is a potentially first-in-class, potent, and selective PKC-theta inhibitor. europeanpharmaceuticalreview.commarketscreener.com It has entered first-in-human Phase I trials in the US for immunology and inflammation indications. europeanpharmaceuticalreview.commarketscreener.comexscientia.ai EXS4318 was designed by Exscientia and in-licensed by Bristol Myers Squibb. exscientia.ai Preclinical studies demonstrated high on-target activity while maintaining high selectivity and favorable therapeutic index in IND-enabling studies. europeanpharmaceuticalreview.comexscientia.ai

CC-90005

CC-90005 is characterized as a potent, selective, and orally active inhibitor of protein kinase C-theta (PKC-theta), with an IC50 of 8 nM. medchemexpress.com It demonstrates selectivity for PKC-theta over PKC-delta (IC50=4440 nM). medchemexpress.com CC-90005 can inhibit T cell activation by inhibiting IL-2 expression. medchemexpress.com

CC-90005 has progressed to clinical trials. A Phase 1 clinical trial (NCT02502188) sponsored by Celgene investigated CC-90005 in parapsoriasis and healthy volunteers, but the trial was terminated. medchemexpress.comguidetopharmacology.org It is described as a clinical candidate in Phase I for psoriasis. drughunter.com

LXS196 (IDE196)

LXS196, also known as IDE196 or darovasertib (B560598), is a selective inhibitor of protein kinase C (PKC). selleckchem.com It is described as an orally available protein kinase C inhibitor with potential immunosuppressive and antineoplastic activities. nih.gov LXS196 selectively targets mutant forms of PKC found in tumors with GNAQ or GNA11 mutations. wikipedia.org IDE196 is active across multiple PKC isoforms and is highly selective relative to other kinases. ideayabio.com

LXS196 (IDE196) has been in clinical development for oncology indications, particularly metastatic uveal melanoma and other solid tumors harboring GNAQ/GNA11 mutations or PRKC fusions. nih.govwikipedia.orgideayabio.comresearchgate.netideayabio.com It has been evaluated in Phase 1 and Phase 1/2 clinical trials. nih.govwikipedia.orgideayabio.comresearchgate.netideayabio.com A Phase 1 study of IDE196 in patients with metastatic uveal melanoma demonstrated encouraging clinical activity with some patients achieving partial response or stable disease. researchgate.net IDEAYA Biosciences is evaluating IDE196 in an ongoing Phase 1/2 clinical trial (NCT03947385) in patients with solid tumors harboring GNAQ/11 mutations or PRKC fusions. nih.govideayabio.com IDEAYA is pursuing both monotherapy and combination approaches for IDE196 in metastatic uveal melanoma and GNAQ/GNA11 hotspot mutation solid tumors. ideayabio.com

AS2521780

AS2521780 is described as a novel selective this compound with an IC50 value of 0.48 nM. chem960.com Preclinical studies investigated the pharmacological effects of AS2521780 on a rat adjuvant-induced arthritis model to elucidate its potential as a drug candidate for rheumatoid arthritis treatment. nii.ac.jp AS2521780 showed potent inhibitory effects on T cell activation, including proliferation and cytokine production in human cells in vitro. nii.ac.jp Information regarding the clinical trial phase of AS2521780 was not found in the provided search results.

Here is a summary of the clinical trial phases for the discussed PKC-theta inhibitors:

| Compound Name | Alternative Name(s) | Highest Reported Clinical Phase | Primary Indication(s) (in trials) |

| Sotrastaurin | AEB071 | Phase II | Psoriasis, Renal transplantation |

| Enzastaurin | Ly317615 | Phase III | Various cancers (e.g., Lymphoma, Glioma, Multiple Myeloma) |

| EXS4318 | Phase I | Immunology and inflammation indications | |

| CC-90005 | Phase 1 | Parapsoriasis, Psoriasis | |

| LXS196 | IDE196, Darovasertib | Phase 1/2 | Metastatic Uveal Melanoma, Solid tumors with GNAQ/11 mutations/PRKC fusions |

| AS2521780 | Preclinical | Potential for rheumatoid arthritis (preclinical studies) |

R524

R524 is a protein kinase C inhibitor designed to inhibit both PKC-theta and PKC-alpha catalytic activity. Preclinical studies using R524 have investigated its potential in preventing graft-versus-host disease (GVHD) following bone marrow transplantation. In myeloablative preclinical mouse models of allogeneic hematopoietic cell transplantation (HCT), R524 impaired CD4+ T-cell proliferation and cytokine production. It also significantly attenuated GVHD symptoms in these models. R524 treatment in recipients of bone marrow transplantation in a mouse model significantly reduced the incidence of GVHD and led to lower levels of inflammatory cytokines and improved survival rates compared to untreated controls. R524 was observed to inhibit IL-2 and IFN-γ production and proliferation in response to alloantigen in vitro in a dose-dependent manner. It also yielded similar inhibitory effects on IL-2 and T-cell activation in primary human cells in vitro. Pharmacologic inhibition of PKCα/θ with R524 in vivo significantly reduced Th1 cytokine production, T-cell migration, and expression of Th1 and Th17 chemotactic receptors CXCR3 and CCR6, which could explain reduced effector T cell migration and GVHD pathology in target organs. nih.gov

C20 and C27 Inhibitors

C20 and C27 are competitive ATP inhibitors that have been reported to specifically target PKC-theta activity. researchgate.net These inhibitors affect normal T-cell processes. researchgate.net The PKC-θ specific inhibitory compound C20 has been reported to increase the suppressive function of regulatory T cells (Tregs) from patients with rheumatoid arthritis (RA). frontiersin.orgnih.gov C27 has shown encouraging success at the preclinical level in effectively inhibiting IL-2 production in a mouse model of staphylococcal enterotoxin B-induced IL-2 release (SEB IL-2 model), suggesting its potential as a potent and specific PKC-θ inhibitor candidate for therapy in autoimmune diseases. nih.gov

Clinical Indications and Outcomes

PKC-theta inhibitors have been investigated for their therapeutic potential in several clinical indications where aberrant T cell activity plays a significant role.

Psoriasis

Psoriasis is a chronic inflammatory skin disease where T cell activation is a key driver. The pan-PKC inhibitor sotrastaurin (AEB071), which strongly inhibits PKCθ along with other PKC isoforms like PKCα and PKCβ, showed encouraging results in clinical trials for psoriasis. frontiersin.orgmdpi.com In a proof-of-concept clinical study, orally administered AEB071 inhibited activation of peripheral blood T cells from healthy volunteers in a dose-dependent manner. nih.gov Clinical signs and symptoms of psoriasis significantly improved during a 2-week clinical study with AEB071. nih.gov The clinical severity of psoriasis was reduced up to 69% compared with baseline after 2 weeks of treatment, as measured by the Psoriasis Area Severity Index (PASI) score. nih.gov This improvement was accompanied by histological improvement of skin lesions and a substantial reduction of p40+ dermal cells. nih.gov In one study, psoriatic patients receiving 300 mg twice daily of AEB071 showed 69% PASI improvement after just 2 weeks of treatment, with dose-dependent inhibition of both lymphocyte proliferation and IL-2 mRNA expression. researchgate.net Sotrastaurin has shown evidence of efficacy in phase II clinical trials for psoriasis. researchgate.netrug.nl Pharmacological inhibition of PKC with sotrastaurin may serve as a tool to concurrently inhibit effector T cells and facilitate Tregs, showing therapeutic potential for psoriasis treatment. rug.nl

Renal Transplantation

PKC-theta inhibitors have also been explored for their immunosuppressive properties to prevent allograft rejection in organ transplantation. Sotrastaurin (AEB071) has been investigated in clinical trials for the prevention of renal allograft rejection. frontiersin.orgnii.ac.jp Preclinical data from rodents and nonhuman primates confirmed the potential of sotrastaurin in preventing allograft rejection. nih.gov Sotrastaurin has been reported to prolong the survival times of kidney allografts in cynomolgus monkeys. nii.ac.jp Immunosuppression via sotrastaurin has been confirmed in clinical trials for anti-rejection therapy following kidney transplantation. nii.ac.jp Sotrastaurin reached phase II clinical trials in renal transplantation. frontiersin.orgresearchgate.net However, data from early trials in kidney transplant recipients were less encouraging. nih.gov

Autoimmune and Inflammatory Diseases

Given PKCθ's critical role in T cell function and its implication in various autoimmune and inflammatory diseases, its inhibitors are being developed for these conditions. PKCθ is highly expressed and activated in Th2-driven inflammatory diseases and Th17-mediated autoimmune diseases. mdpi.com Studies in PKCθ-deficient mice showed that PKCθ suppression decreased the T cell inflammatory response in autoimmunity and allergy. mdpi.com Selective inhibition of PKC-theta is considered a potential treatment for preventing autoimmune diseases. frontiersin.org